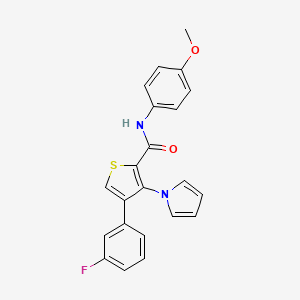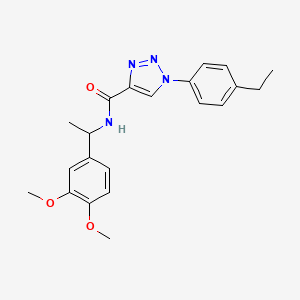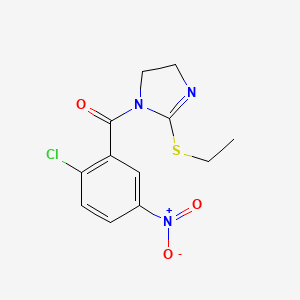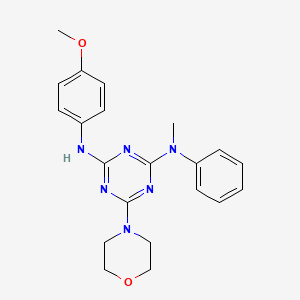![molecular formula C20H18FN5O3S B3012496 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide CAS No. 1021051-30-8](/img/structure/B3012496.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their versatility . They have been used in various areas of drug design and have been proposed as possible surrogates of the purine ring . They are also isosteres of amide, ester, and carboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through several methods, although the specifics can vary depending on the substituents and the desired product . The synthesis often involves the reaction of hydrazides with α-haloketones or α-haloesters .Molecular Structure Analysis
1,2,4-Triazoles have a relatively simple structure, with a five-membered ring containing three nitrogen atoms . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
1,2,4-Triazoles are known for their stability and are difficult to cleave . They can act as important pharmacophores, interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Physical And Chemical Properties Analysis
1,2,4-Triazoles have a molecular formula of C2H3N3 and are known for their stability . They have high affinity for biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .科学的研究の応用
Synthesis and Structural Studies
Research on related compounds like 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines has led to the discovery of compounds characterized by IR, NMR, and mass spectral data. X-ray crystal analysis of these compounds indicates a nonplanar tricyclic core, which may have implications for their reactivity and binding properties (Aggarwal et al., 2019).
Anti-Asthmatic Activities
Compounds like ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides have been synthesized and evaluated for their ability to inhibit platelet activating factor-induced bronchoconstriction in guinea pigs, indicating potential anti-asthmatic activities (Kuwahara et al., 1997).
Antiviral Properties
Research into 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has shown promising antiviral activity against hepatitis A virus, indicating potential applications in antiviral therapies (Shamroukh & Ali, 2008).
Antiproliferative Activity
Studies on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have shown that these compounds can inhibit the proliferation of endothelial and tumor cells, suggesting potential in cancer treatment (Ilić et al., 2011).
Cytotoxic Agents
6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines, demonstrating their potential as cytotoxic agents (Mamta et al., 2019).
5-HT2 Antagonist Activity
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential applications in treating conditions like depression or anxiety (Watanabe et al., 1992).
Antioxidant and Anticancer Activity
Compounds like 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole have shown potent antioxidant and anticancer activities, indicating their potential in these areas of research (Sunil et al., 2010).
作用機序
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets by forming specific interactions, possibly through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that multiple pathways could be involved . For instance, some triazole derivatives have been found to have antimalarial activity, suggesting an impact on the life cycle of Plasmodium falciparum .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide insights into the potential ADME properties of this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been achieved under room temperature conditions , suggesting that the compound might be stable under a range of environmental conditions.
将来の方向性
特性
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-14-5-7-17(8-6-14)30(27,28)22-11-12-29-19-10-9-18-23-24-20(26(18)25-19)15-3-2-4-16(21)13-15/h2-10,13,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZUVFUEYBIUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)

![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)


![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)

